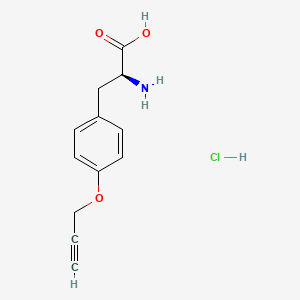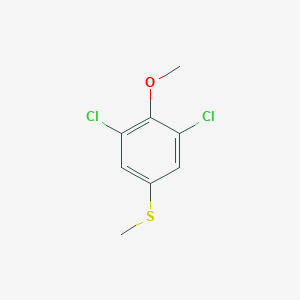![molecular formula C12H20S2 B6360100 Poly[3-(octylthio)thiophene-2,5-diyl] CAS No. 161406-05-9](/img/structure/B6360100.png)
Poly[3-(octylthio)thiophene-2,5-diyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly[3-(octylthio)thiophene-2,5-diyl], or POTTD, is an important organic semiconductor material that has numerous applications in the fields of organic electronics and optoelectronics. It is an important component of organic photovoltaics and organic field-effect transistors, and has been used in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), photodetectors, and organic thin-film transistors (OTFTs). POTTD has also been used in a range of other applications, such as organic solar cells, organic photovoltaic cells, and organic light-emitting transistors (OLETs).
Applications De Recherche Scientifique
POTTD has been widely studied for its potential applications in organic electronics and optoelectronics. It has been used to create organic thin-film transistors (OTFTs) and organic light-emitting diodes (Poly[3-(octylthio)thiophene-2,5-diyl]). It has also been used as a hole-transporting material in organic photovoltaic cells and as an electron-transporting material in organic field-effect transistors (OFETs). POTTD has also been used in organic solar cells, organic photodetectors, and organic light-emitting transistors (OLETs).
Mécanisme D'action
The mechanism of action of POTTD is based on its ability to act as an electron-donor material. The electrons in the polymer chain are able to move freely, allowing them to be transferred from one molecule to another. This process is known as charge transfer, and it is the basis for the electronic properties of POTTD.
Biochemical and Physiological Effects
POTTD has been shown to have no significant biochemical or physiological effects. It is non-toxic and non-irritating, and has been deemed safe for use in a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using POTTD in lab experiments are its low cost, low toxicity, and high stability. It is also easy to synthesize and has a wide range of applications. The main limitation of using POTTD is its relatively low conductivity, which can limit its use in some applications.
Orientations Futures
POTTD has a wide range of potential applications, and there are many future directions for research. These include the development of new materials for organic electronics and optoelectronics, the optimization of existing materials for use in organic devices, the development of new synthesis methods for POTTD, and the exploration of new applications for POTTD. Additionally, research into the mechanism of action of POTTD and its biochemical and physiological effects could provide further insight into its potential applications.
Méthodes De Synthèse
POTTD is synthesized through a radical polymerization reaction, which involves the use of a radical initiator, such as azoisobutyronitrile (AIBN), and a monomer, such as 3-(octylthio)thiophene-2,5-diyl. The radical initiator breaks the double bond of the monomer, forming free radicals, which then react with each other to form the desired polymer chain. This reaction is usually carried out in a solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the desired polymer chain is formed in a few hours.
Propriétés
IUPAC Name |
3-octylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-9-14-12-8-10-13-11-12/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMDDCNOXVMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)


![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)





